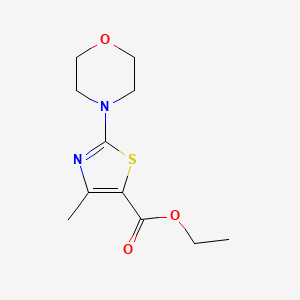

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular weight of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is 256.32 . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a solid at room temperature with a melting point of 101.5-102.0 °C . It has a molecular weight of 256.32 .Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has been studied in various chemical reactions and synthesis processes. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases like potassium tert-butylate or potassium carbonate results in the formation of different derivatives, such as 4-methylsulfanylethynylfuran and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019).

Antibacterial Activity

Compounds structurally similar to ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been synthesized and evaluated for their antibacterial activity. These studies involve understanding the kinetic characteristics of the reactions and the antimicrobial activity of the resulting products (Markovich et al., 2014).

Anti-Proliferative Screening

There has been research on the synthesis of new thiazole compounds, including variants of ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, to assess their anticancer activity against breast cancer cells. Such studies provide insights into the potential therapeutic applications of these compounds in oncology (Sonar et al., 2020).

Corrosion Inhibition

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has also been studied for its corrosion inhibition efficiency, particularly in preventing the corrosion of alloys in acidic media. This application is significant in materials science and engineering for protecting metal surfaces (Raviprabha & Bhat, 2019).

Orientations Futures

Thiazole derivatives, such as Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new drugs and biologically active agents based on the thiazole scaffold .

Propriétés

IUPAC Name |

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMSACPPFJSKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)ethyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2513818.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2513824.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2513830.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513838.png)

![3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B2513841.png)